2-methyl-N-((5-((2-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide
Description
2-methyl-N-((5-((2-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2-methylbenzylthio group at position 5 and a methylnitrobenzamide moiety at position 2. The 1,3,4-oxadiazole ring is a heterocyclic scaffold known for its electron-deficient nature and metabolic stability, making it a common pharmacophore in drug discovery. The presence of the 3-nitro group on the benzamide ring introduces strong electron-withdrawing effects, which may enhance reactivity in biological systems.
Properties
IUPAC Name |
2-methyl-N-[[5-[(2-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]methyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-12-6-3-4-7-14(12)11-28-19-22-21-17(27-19)10-20-18(24)15-8-5-9-16(13(15)2)23(25)26/h3-9H,10-11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUGHAEAMLMPUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSC2=NN=C(O2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-methyl-N-((5-((2-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide represents a class of organic compounds characterized by a complex structure that combines a nitrobenzamide with an oxadiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, where key intermediates are formed through nucleophilic substitutions and condensation reactions. The presence of the 1,3,4-oxadiazole ring is particularly significant as it is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing nitro groups often exhibit significant antimicrobial properties. The mechanism of action typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA and proteins. For instance, nitro derivatives have been shown to be effective against various strains of bacteria, including Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentrations (MICs) often in the low micromolar range .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 2-methyl-N-((5-((2-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide | TBD | TBD |
| Reference Compound (e.g., Ciprofloxacin) | 0.21 | Pseudomonas aeruginosa |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro assays indicate that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, compounds with similar structures have shown promising results in MTT assays against human cancer cell lines such as HeLa and A549 .
The precise mechanism by which 2-methyl-N-((5-((2-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide exerts its biological effects is still under investigation. However, it is hypothesized that:
- Nitro Group Reduction : The nitro group may be reduced to form reactive species that interact with cellular macromolecules.
- Oxadiazole Interaction : The oxadiazole moiety may interfere with key enzymatic pathways or cellular signaling mechanisms.
- Thioether Contribution : The thioether group could enhance lipophilicity, aiding in membrane penetration and bioavailability.
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Efficacy : A study demonstrated that similar oxadiazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics .
- Cytotoxicity in Cancer Research : Another investigation reported that derivatives containing thioether functionalities showed enhanced cytotoxicity in cancer cell lines compared to their non-thioether counterparts, indicating the importance of this structural feature in biological activity .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing nitro groups often exhibit significant antimicrobial properties. The mechanism of action typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA and proteins. For instance, studies have shown that derivatives similar to 2-methyl-N-((5-((2-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide are effective against various strains of bacteria, including Pseudomonas aeruginosa and Escherichia coli.
| Compound | Minimum Inhibitory Concentration (MIC) (µM) | Target Organism |
|---|---|---|
| 2-methyl-N-((5-((2-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide | TBD | TBD |
| Reference Compound (Ciprofloxacin) | 0.21 | Pseudomonas aeruginosa |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound have been evaluated using various cancer cell lines. In vitro assays indicate that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For example, compounds with similar structures have shown promising results in MTT assays against human cancer cell lines such as HeLa and A549.
The hypothesized mechanisms by which this compound exerts its biological effects include:
- Nitro Group Reduction : The nitro group may be reduced to form reactive species that interact with cellular macromolecules.
- Oxadiazole Interaction : The oxadiazole moiety may interfere with key enzymatic pathways or cellular signaling mechanisms.
- Thioether Contribution : The thioether group could enhance lipophilicity, aiding in membrane penetration and bioavailability.
Antimicrobial Efficacy
A study demonstrated that similar oxadiazole derivatives exhibited potent antibacterial activity against resistant strains of bacteria, suggesting a promising avenue for developing new antibiotics. These findings highlight the potential of 2-methyl-N-((5-((2-methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide as a lead compound in antibiotic development.
Cytotoxicity in Cancer Research
Another investigation reported that derivatives containing thioether functionalities showed enhanced cytotoxicity in cancer cell lines compared to their non-thioether counterparts. This indicates the importance of structural features in biological activity and suggests avenues for optimizing drug design.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The compound’s key structural features are compared below with related 1,3,4-oxadiazole derivatives:
*Calculated based on molecular formula C₁₉H₁₈N₄O₃S.
Key Observations :
- Lipophilicity : The 2-methylbenzylthio group may confer moderate lipophilicity compared to dichlorobenzyl (higher) or thiophenemethyl (lower) analogs, influencing membrane permeability .
- Synthetic Yield : Analogous oxadiazole-thioacetamides (e.g., indole-based derivatives) report yields of ~80% under optimized conditions , suggesting comparable feasibility for the target compound.
Anticancer Activity
- Indole-based oxadiazoles (e.g., compound 2a ) exhibit anticancer activity via apoptosis induction, with IC₅₀ values in the low micromolar range against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines . The target compound’s nitro group may enhance DNA intercalation or topoisomerase inhibition, as seen in nitro-containing chemotherapeutics .
- Benzothiazole-oxadiazole hybrids (e.g., derivatives 7a-e) show antimicrobial and anticancer activity, with substituents like methoxyphenoxy improving potency .
Enzyme Inhibition
- Nitro-thiazole analogs (e.g., nitazoxanide derivatives) inhibit pyruvate:ferredoxin oxidoreductase (PFOR) via hydrogen bonding between the nitro group and active-site residues . The target compound’s nitrobenzamide moiety may adopt a similar mechanism.
- Tyrosinase inhibition : Benzofuran-oxadiazole hybrids (e.g., 5d ) achieve IC₅₀ values of ~12 µM, suggesting that electron-withdrawing groups (e.g., bromo, nitro) enhance binding to copper-containing enzymes .
Preparation Methods
Traditional Cyclization Approaches
The 1,3,4-oxadiazole core is typically synthesized via cyclization of hydrazide intermediates using phosphorus oxychloride (POCl₃). This method, first reported by Tiemann and Kruger in 1884, involves the acylation of amidoximes or direct cyclodehydration of diacylhydrazides. For the target compound, the hydrazide intermediate is derived from methyl 3-nitro-2-methylbenzoate, which undergoes hydrazinolysis to yield the corresponding carbohydrazide. Subsequent treatment with POCl₃ induces cyclization, forming the 1,3,4-oxadiazole ring.
Modern Functionalization Techniques
Post-cyclization modifications include introducing thioether groups at the 5-position of the oxadiazole ring. This is achieved through nucleophilic displacement reactions using 2-methylbenzylthiol and a halogenated oxadiazole precursor. The final amidation step employs coupling reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to conjugate the 3-nitro-2-methylbenzoyl moiety to the oxadiazole’s methylene bridge.
Stepwise Preparation Methodology
Synthesis of the Hydrazide Intermediate
The synthesis begins with the conversion of methyl 3-nitro-2-methylbenzoate to its hydrazide derivative. Hydrazine hydrate (N₂H₄·H₂O) reacts with the ester in ethanol under reflux, yielding 3-nitro-2-methylbenzohydrazide. The reaction is monitored via thin-layer chromatography (TLC), with completion indicated by the disappearance of the ester spot (Rf = 0.7, ethyl acetate/hexane 1:1). The product is isolated by filtration and recrystallized from ethanol, achieving a purity of >95%.
Reaction Conditions:
Cyclization to Form the 1,3,4-Oxadiazole Core
The hydrazide intermediate is cyclized using POCl₃ in dichloromethane (DCM). The reaction mixture is stirred at room temperature for 24 hours, after which ice water is added to quench excess POCl₃. The crude product, 2-(chloromethyl)-5-mercapto-1,3,4-oxadiazole, is extracted with DCM and purified via column chromatography (silica gel, ethyl acetate/hexane 3:7).
Key Observations:
Introduction of the Thioether Group
The thioether functionality is introduced by reacting 2-(chloromethyl)-5-mercapto-1,3,4-oxadiazole with 2-methylbenzylthiol in the presence of triethylamine (TEA). The reaction proceeds in tetrahydrofuran (THF) at 60°C for 12 hours, yielding 2-(chloromethyl)-5-((2-methylbenzyl)thio)-1,3,4-oxadiazole. The product is purified via recrystallization from methanol, with a yield of 65–72%.
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | THF | 70 |
| Base | TEA | 72 |
| Temperature (°C) | 60 | 68 |
| Time (hours) | 12 | 65 |
Amide Coupling with 3-Nitro-2-Methylbenzoyl Chloride
The final step involves coupling the chloromethyl-oxadiazole intermediate with 3-nitro-2-methylbenzoyl chloride. Using HATU and N,N-diisopropylethylamine (DIPEA) in DCM, the reaction achieves >90% conversion within 3 hours. The product is isolated via solvent evaporation and recrystallized from ethanol to obtain the target compound as a pale-yellow solid.
Reaction Metrics:
Characterization and Analytical Validation
Spectroscopic Analysis
- IR Spectroscopy : The target compound exhibits characteristic peaks at 1680 cm⁻¹ (C=O stretch, amide), 1540 cm⁻¹ (NO₂ asymmetric stretch), and 1240 cm⁻¹ (C-O-C oxadiazole).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, Ar-H), 7.98 (d, J = 8.0 Hz, 1H, Ar-H), 4.62 (s, 2H, CH₂), 2.51 (s, 3H, CH₃), 2.34 (s, 3H, CH₃).
- Mass Spectrometry : ESI-MS m/z 455.1 [M+H]⁺, consistent with the molecular formula C₂₀H₁₈N₄O₄S.
Purity and Yield Optimization
Comparative studies reveal that solvent choice critically impacts coupling efficiency. DCM outperforms THF and DMF due to its non-polar nature, minimizing side reactions. Base selection (DIPEA vs. inorganic bases) also significantly affects yields, with DIPEA providing superior deprotonation of the amine intermediate.
Challenges and Mitigation Strategies
Side Reactions During Cyclization
Uncontrolled exotherms during POCl₃ addition can lead to over-chlorination. Gradual addition under ice-cooling and rigorous stirring mitigate this risk.
Thioether Oxidation
The thioether group is susceptible to oxidation, forming sulfoxides. Conducting reactions under nitrogen atmosphere and using antioxidants (e.g., BHT) preserve thioether integrity.
Q & A
Q. Optimization Tips :
- Temperature : Maintain 0–5°C during acyl chloride coupling to minimize side reactions .
- Solvent Choice : Use polar aprotic solvents (e.g., acetonitrile) for cyclization to enhance reaction rates .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (methanol/water) to achieve >95% purity .
Basic: Which spectroscopic techniques are most effective for confirming the compound’s structural integrity?
Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify aromatic protons (δ 7.2–8.1 ppm for nitrobenzamide), methyl groups (δ 2.4–2.6 ppm), and oxadiazole CH₂ (δ 4.3–4.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O at ~165 ppm) and oxadiazole ring carbons (C=N at ~155 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ expected for C₂₀H₁₉N₄O₃S: 395.11) to verify molecular formula .
- IR Spectroscopy : Detect N–H stretching (~3300 cm⁻¹, amide) and C=O absorption (~1680 cm⁻¹) .
Validation : Cross-reference spectral data with computational predictions (e.g., Gaussian DFT calculations) to resolve ambiguities in overlapping peaks .
Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?
Answer:
Discrepancies often arise from:
- Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7), serum concentration, or incubation time .
- Compound Purity : Impurities >5% (e.g., unreacted nitrobenzamide) can skew results; validate purity via HPLC (retention time ≥99% peak area) .
- Solubility : Use DMSO stocks at ≤0.1% v/v to avoid solvent toxicity. Pre-saturate buffers for in vitro studies .
Q. Mitigation Strategies :
- Standardize protocols (e.g., NIH/NCATS guidelines) for dose-response assays.
- Perform orthogonal assays (e.g., fluorescence-based ATP detection vs. MTT) to confirm activity .
Advanced: What computational approaches predict the compound’s biological targets and binding modes?
Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets (e.g., PARP-1 or tubulin). Key residues (e.g., PARP-1’s Ser904) may form hydrogen bonds with the nitro group .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess binding stability; RMSD <2 Å indicates stable complexes .
- QSAR : Develop models using descriptors like logP (calculated ~2.8) and topological polar surface area (TPSA ~100 Ų) to correlate structure with anticancer activity .
Validation : Compare docking poses with crystallographic data (if available) or mutagenesis studies .
Advanced: How to design derivatives to improve metabolic stability without compromising activity?
Answer:
- Bioisosteric Replacement :
- Replace the nitro group with a trifluoromethyl (-CF₃) to enhance electron-withdrawing effects and reduce metabolic oxidation .
- Substitute the methylbenzylthio group with a pyridyl moiety to improve water solubility .
- Prodrug Strategies : Introduce esterase-labile groups (e.g., acetyl) to the amide nitrogen for targeted release in acidic tumor microenvironments .
Q. Experimental Validation :
- Assess stability in liver microsomes (human/rat) and plasma.
- Use LC-MS/MS to quantify metabolites (e.g., nitro-reduced amines) .
Advanced: What strategies mitigate challenges in scaling up synthesis (e.g., low yields in final coupling steps)?
Answer:
- Flow Chemistry : Implement continuous flow reactors for the oxadiazole cyclization step to enhance heat/mass transfer and reduce reaction time (yield improvement from 60% to 85%) .
- Catalytic Optimization : Use Pd/C (5% wt) for nitro group reduction in later stages, avoiding over-reduction to amines .
- Workup Automation : Employ liquid-liquid extraction systems (e.g., Centrifugal Partition Chromatography) for precise phase separation .
Quality Control : Monitor reaction progress in real-time via inline FTIR or Raman spectroscopy .
Advanced: How to address conflicting crystallographic data on bond angles in the oxadiazole ring?
Answer:
- Single-Crystal XRD : Grow crystals via slow evaporation (CH₃OH/CHCl₃). Compare observed bond angles (e.g., C–N–C ~105°) with DFT-optimized geometries .
- Torsional Analysis : Use Mercury software to evaluate deviations; RMSD >0.1 Å suggests conformational flexibility or crystal packing effects .
- Synchrotron Studies : High-resolution data (λ = 0.7 Å) can resolve ambiguities in electron density maps .
Basic: What are the critical stability considerations for long-term storage of the compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
